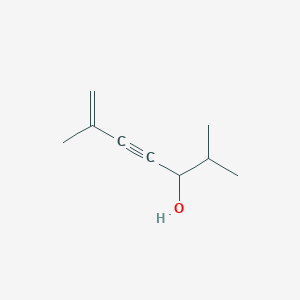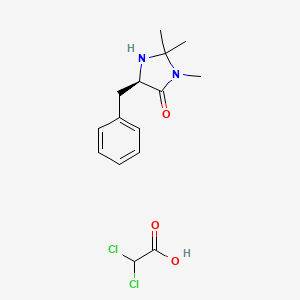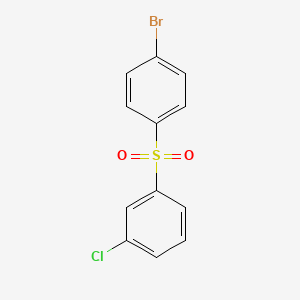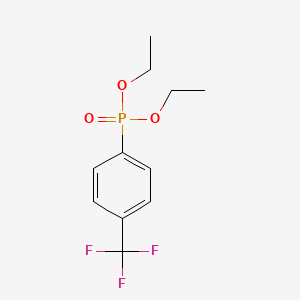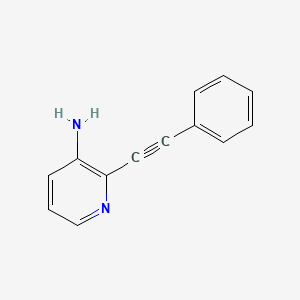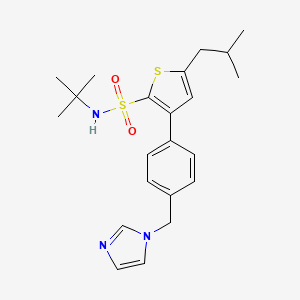![molecular formula C9H14F3NO2 B1626273 Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate CAS No. 902494-31-9](/img/structure/B1626273.png)
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
Overview
Description
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C9H14F3NO2 . It is used in various fields of chemistry and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (-O-CO-NH-) attached to a tert-butyl group and a [1-(trifluoromethyl)cyclopropyl] group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.21 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues of Insecticides : This compound was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. The process involved converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues through a series of steps, highlighting its role in generating novel insecticidal compounds with potentially enhanced properties (Brackmann et al., 2005).
Physicochemical and Pharmacokinetic Modulation : The tert-butyl group, integral to this compound, has been studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. It's been shown that substituting the tert-butyl group with other groups like trifluoromethyl can impact a drug's lipophilicity and metabolic stability, underlining the importance of such groups in drug design (Westphal et al., 2015).
Synthesis of Trifluoromethyl-Cyclopropanes : A study demonstrated the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs) from reactions involving trifluoromethylalkenes and unstabilized sulfonium ylides, with tert-butyl bioisosteres as key components. This synthesis route provides a practical method to access cyclopropyl moieties of pharmacological interest, showcasing the compound's utility in medicinal chemistry (Cyr et al., 2019).
Atmospheric CO2 Fixation : Research has explored the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite (t-BuOI), highlighting innovative approaches to carbon capture and utilization technologies (Takeda et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKGGDYVHWSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470163 | |
| Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902494-31-9 | |
| Record name | tert-Butyl [1-(trifluoromethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



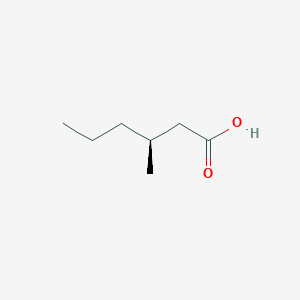
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)



